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molecular formula C11H11NO2 B170263 Methyl 1-methyl-1H-indole-4-carboxylate CAS No. 1444-12-8

Methyl 1-methyl-1H-indole-4-carboxylate

Cat. No. B170263
M. Wt: 189.21 g/mol
InChI Key: HVQOOSBDNRKUDW-UHFFFAOYSA-N
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Patent
US07429578B2

Procedure details

A solution of methyl indole-4-carboxylate (402 mg, 2.30 mmol) in DMF (5 mL) was cooled with an ice/water bath and treated with NaH (100 mg, 2.5 mmol, 60% in mineral oil). The resulting yellow solution was allowed to stir at 0° C. for 30 min., then a solution of MeI (482 mg, 212 μL, 3.4 mmol) in DMF (3.5 mL) was added dropwise. The solution was allowed to warm to ambient temperature. The reaction was quenched at 0° C. with saturated aqueous NH4Cl and extracted with EtOAc (10 mL×3). The organic solution was washed with water and brine, dried (Na2SO4), filtered, and concentrated to give methyl (N-methyl)-indole-4-carboxylate as a yellow oil, 430 mg (99%). The N-methyl carboxy indole was converted into the N-methyl-[5,6,7]-tricyclic indole in a manner similar to that described for Compound (10) to give 1-N-methyl-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-6-one as a shiny white solid, 256 mg mg (54%, after recrystallization (CH2Cl2/MeOH/hexanes)). mp 194-195° C.; 1H NMR (300 MHz, d6-DMSO) δ 2.96 (m, 2H), 3.43 (m, 2H), 3.82 (s, 3H), 7.29 (m, 2H), 7.64 (d, 1H, J=7.7 Hz), 7.72 (d, 1H, J=7.7 Hz), 8.09 (br t, 1H); HRMS (FAB, MH+) Calcd for C12H13N2O: 201.1028, Found: 201.1020; Anal. (C12H12N2O.0.2 H2O) C, H, N.
Quantity
402 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
212 μL
Type
reactant
Reaction Step Three
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1.[H-].[Na+].[CH3:16]I>CN(C=O)C>[CH3:16][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([C:10]([O:12][CH3:13])=[O:11])[C:4]=2[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
402 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
212 μL
Type
reactant
Smiles
CI
Name
Quantity
3.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10 mL×3)
WASH
Type
WASH
Details
The organic solution was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C=CC=2C(=CC=CC12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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